molecular formula C14H20N2O2 B1599569 Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 658689-29-3

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Cat. No.: B1599569
CAS No.: 658689-29-3
M. Wt: 248.32 g/mol
InChI Key: XXFWNVBCLRIKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry

Scientific Research Applications

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

Target of Action

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is structurally similar to Imatinib , a well-known therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. It functions by binding to the inactive form of the tyrosine kinase domain .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by binding to the inactive form of the tyrosine kinase domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding inhibits the activity of the tyrosine kinases, preventing them from transferring a phosphate group from ATP to a protein, thus inhibiting uncontrolled cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tyrosine kinase pathway. Tyrosine kinases play a key role in the modulation of growth signals, and their dysregulation can lead to uncontrolled cell proliferation . By inhibiting the activity of tyrosine kinases, the compound prevents the uncontrolled proliferation of cells, thereby playing a role in the treatment of diseases characterized by such proliferation, like leukemia .

Pharmacokinetics

Given its structural similarity to imatinib , it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The result of the action of this compound is the inhibition of tyrosine kinase activity . This leads to a decrease in uncontrolled cell proliferation, which is a characteristic of certain types of cancer, including leukemia . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of these diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the piperazine moiety. The esterification of the resulting carboxylic acid with methanol yields the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
  • 3-(4-methylpiperazin-1-yl)aniline
  • 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde

Uniqueness

Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is unique due to its specific structural features, such as the position of the piperazine ring and the ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18-2/h3-5,10H,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFWNVBCLRIKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428758
Record name Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658689-29-3
Record name Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.